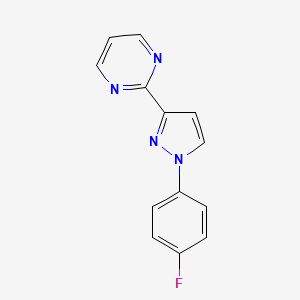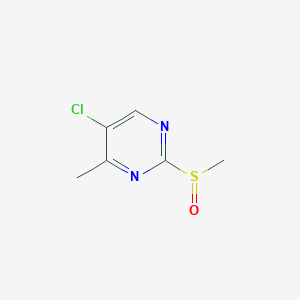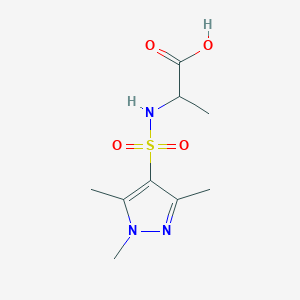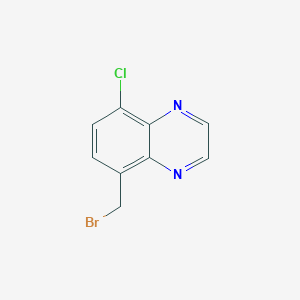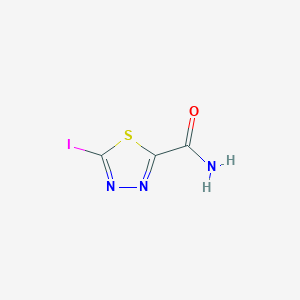
5-Iodo-1,3,4-thiadiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound containing iodine, sulfur, nitrogen, and carbon atoms. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the iodine atom in the structure enhances its reactivity and potential for various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with iodine and carbon disulfide under controlled conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents such as aryl halides and catalysts like copper or palladium are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Iodo-1,3,4-thiadiazole-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Iodo-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes . For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in antiproliferative effects . The exact molecular pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1,3,4-thiadiazole-2-carboxamide
- 5-Chloro-1,3,4-thiadiazole-2-carboxamide
- 5-Fluoro-1,3,4-thiadiazole-2-carboxamide
Uniqueness
5-Iodo-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated counterparts . The iodine atom can enhance the compound’s ability to participate in various chemical reactions and may also influence its biological activity .
Eigenschaften
Molekularformel |
C3H2IN3OS |
|---|---|
Molekulargewicht |
255.04 g/mol |
IUPAC-Name |
5-iodo-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C3H2IN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) |
InChI-Schlüssel |
ADCQUDJSMHYEGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN=C(S1)I)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
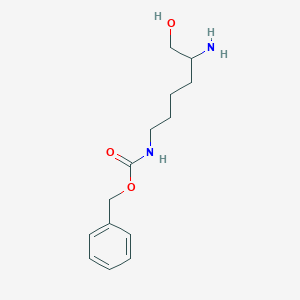
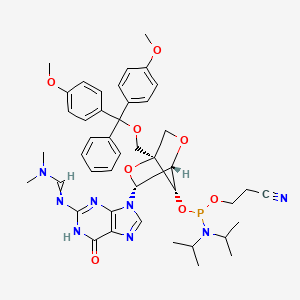
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
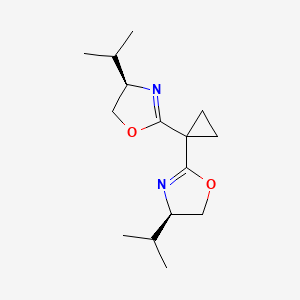
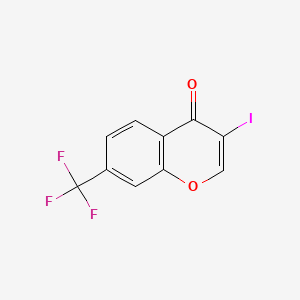

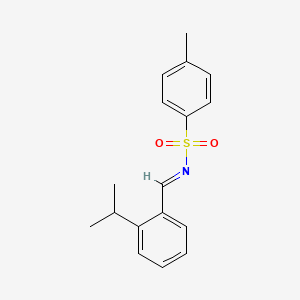
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
